Cas no 1461704-96-0 (2-(difluoromethyl)cyclohexan-1-amine)

2-(difluoromethyl)cyclohexan-1-amine Chemical and Physical Properties
Names and Identifiers
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- Cyclohexanamine, 2-(difluoromethyl)-
- 2-(difluoromethyl)cyclohexan-1-amine
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- Inchi: 1S/C7H13F2N/c8-7(9)5-3-1-2-4-6(5)10/h5-7H,1-4,10H2
- InChI Key: HLNLZXBEVAQIMT-UHFFFAOYSA-N
- SMILES: C1(N)CCCCC1C(F)F
2-(difluoromethyl)cyclohexan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-136295-100mg |
2-(difluoromethyl)cyclohexan-1-amine |
1461704-96-0 | 100mg |
$867.0 | 2023-09-30 | ||
Enamine | EN300-136295-10000mg |
2-(difluoromethyl)cyclohexan-1-amine |
1461704-96-0 | 10000mg |
$4236.0 | 2023-09-30 | ||
Enamine | EN300-136295-500mg |
2-(difluoromethyl)cyclohexan-1-amine |
1461704-96-0 | 500mg |
$946.0 | 2023-09-30 | ||
Enamine | EN300-136295-50mg |
2-(difluoromethyl)cyclohexan-1-amine |
1461704-96-0 | 50mg |
$827.0 | 2023-09-30 | ||
Enamine | EN300-136295-250mg |
2-(difluoromethyl)cyclohexan-1-amine |
1461704-96-0 | 250mg |
$906.0 | 2023-09-30 | ||
Enamine | EN300-136295-2500mg |
2-(difluoromethyl)cyclohexan-1-amine |
1461704-96-0 | 2500mg |
$1931.0 | 2023-09-30 | ||
Enamine | EN300-136295-5000mg |
2-(difluoromethyl)cyclohexan-1-amine |
1461704-96-0 | 5000mg |
$2858.0 | 2023-09-30 | ||
Enamine | EN300-136295-1.0g |
2-(difluoromethyl)cyclohexan-1-amine |
1461704-96-0 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-136295-1000mg |
2-(difluoromethyl)cyclohexan-1-amine |
1461704-96-0 | 1000mg |
$986.0 | 2023-09-30 |
2-(difluoromethyl)cyclohexan-1-amine Related Literature
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Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
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Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
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D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
Additional information on 2-(difluoromethyl)cyclohexan-1-amine
Professional Introduction to 2-(difluoromethyl)cyclohexan-1-amine (CAS No. 1461704-96-0)
2-(difluoromethyl)cyclohexan-1-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. With the CAS number 1461704-96-0, this molecule represents a unique structural motif that combines a cyclohexane ring with a difluoromethyl substituent and an amine functional group. The presence of both fluorine atoms and an amine moiety imparts distinct electronic and steric properties, making it a valuable intermediate in the development of novel therapeutic agents.
The< strong>difluoromethyl group is particularly noteworthy due to its ability to modulate metabolic stability, lipophilicity, and binding affinity in drug candidates. This substitution pattern has been extensively explored in medicinal chemistry for its potential to enhance the pharmacokinetic profiles of small molecules. In contrast, the< strong>cyclohexan-1-amine backbone provides a flexible scaffold that can be further functionalized to target specific biological pathways. The combination of these features makes 2-(difluoromethyl)cyclohexan-1-amine a promising building block for the synthesis of bioactive compounds.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the interactions of this compound with biological targets with greater accuracy. Studies have demonstrated that the< strong>difluoromethyl group can enhance binding interactions by increasing the electron-withdrawing effect, while the< strong>cyclohexan-1-amine moiety can adopt multiple conformations to optimize receptor binding. These insights have guided the design of novel analogs with improved efficacy and selectivity.
In the realm of drug discovery, 2-(difluoromethyl)cyclohexan-1-amine has been utilized in the synthesis of inhibitors targeting enzymes involved in inflammatory and infectious diseases. The amine group serves as a hydrogen bond acceptor or donor, crucial for establishing favorable interactions with protein active sites. Furthermore, the< strong>difluoromethyl substituent has been shown to improve resistance against metabolic degradation, extending the half-life of drug candidates.
The incorporation of fluorine atoms into pharmaceuticals is not without precedent; numerous FDA-approved drugs incorporate fluorinated moieties to enhance their pharmacological properties. For instance, fluoroquinolones and statins utilize fluorine atoms to improve their bioavailability and metabolic stability. The< strong>difluoromethylcyclohexan-1-amine scaffold aligns with this trend, offering a versatile platform for developing next-generation therapeutics.
The synthesis of 2-(difluoromethyl)cyclohexan-1-amine involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the desired framework efficiently. These techniques ensure high yields and minimal byproduct formation, critical for industrial-scale production.
Efforts to optimize synthetic routes have also focused on green chemistry principles, aiming to reduce solvent waste and energy consumption. Catalytic systems that operate under mild conditions have been developed, aligning with global sustainability initiatives in pharmaceutical manufacturing. Such innovations not only improve cost-efficiency but also minimize environmental impact.
The biological activity of 2-(difluoromethyl)cyclohexan-1-amine has been explored in various preclinical models. Initial studies indicate that derivatives of this compound exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes. The< strong>difluoromethyl group appears to contribute significantly to these effects by stabilizing transition states within enzyme active sites.
Additionally, research has highlighted the potential of this scaffold in antiviral applications. The structural features of 2-(difluoromethyl)cyclohexan-1-amine allow it to mimic natural substrates or inhibit key viral enzymes, disrupting replication cycles. Such findings are particularly relevant in light of emerging infectious diseases where rapid development of antiviral agents is essential.
The integration of machine learning into drug discovery has accelerated the identification of promising derivatives from this compound library. Predictive models trained on large datasets have helped prioritize candidates based on their predicted binding affinities andADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. This approach streamlines the development pipeline by focusing resources on molecules with the highest potential for success.
The future prospects for 2-(difluoromethyl)cyclohexan-1-amine are promising, with ongoing research aimed at expanding its applications across multiple therapeutic areas. Exploration into its role as a chiral building block for enantiopure drugs is one such avenue being pursued by academic and industrial researchers alike. The versatility of this scaffold ensures its continued relevance in addressing unmet medical needs.
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